2-(Ethylamino)pyrimidine-5-carbaldehyde

Description

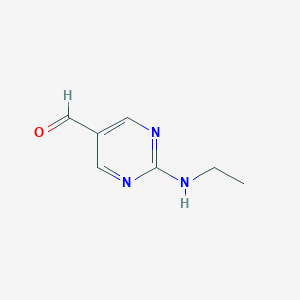

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFRZFQWAMMSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464646 | |

| Record name | 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137279-29-9 | |

| Record name | 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-(Ethylamino)pyrimidine-5-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a pyrimidine core functionalized with both an ethylamino group and a reactive carbaldehyde moiety, makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and notable applications, with a particular focus on its pivotal role as a precursor in the synthesis of targeted cancer therapeutics. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this important synthetic intermediate.

Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental properties can be tabulated based on available information from chemical suppliers and predictive models. These properties are essential for its handling, purification, and application in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 137279-29-9 | [2][3][4] |

| Molecular Formula | C₇H₉N₃O | [1][3] |

| Molecular Weight | 151.17 g/mol | [3] |

| Appearance | Expected to be a solid | Inferred |

| Purity | >97% (as offered by some suppliers) | [3] |

| Monoisotopic Mass | 151.07455 Da | [1] |

| Predicted XlogP | 0.3 | [1] |

| SMILES | CCNC1=NC=C(C=N1)C=O | [1] |

| InChI | InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10) | [1] |

digraph "2_Ethylamino_pyrimidine_5_carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext];// Define atoms with positions N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1.2,0.5!"]; N3 [label="N", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"];

// Define substituent atoms N_amino [label="N", pos="-2.4,1!"]; C_ethyl1 [label="C", pos="-3.6,0.5!"]; C_ethyl2 [label="C", pos="-4.8,1!"];

C_aldehyde [label="C", pos="2.4,-1!"]; O_aldehyde [label="O", pos="3.6,-0.5!"]; H_aldehyde [label="H", pos="2.4,-1.8!"];

// Define hydrogens on the ring H4[label="H", pos="0,-1.8!"]; H6[label="H", pos="2,1!"];

// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_amino; N_amino -- C_ethyl1; C_ethyl1 -- C_ethyl2;

C5 -- C_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C_aldehyde -- H_aldehyde;

C4 -- H4; C6 -- H6; }

Figure 1: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, this section provides an expert analysis of the expected spectroscopic data for this compound based on its structure and known spectral data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the ethyl group, the amino proton, and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[5]

-

Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The proton at C4 and C6 will have distinct chemical shifts due to the different electronic environments.

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) around δ 3.4-3.6 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, coupled to the methylene protons.

-

Amino Proton (-NH-): A broad singlet or triplet (depending on coupling to the adjacent methylene group) that can appear over a wide range of chemical shifts (typically δ 5.0-8.0 ppm) and may exchange with D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, expected around δ 185-195 ppm.[7]

-

Pyrimidine Ring Carbons: Four distinct signals are expected. The carbon atoms C2, C4, C5, and C6 will have chemical shifts in the range of δ 110-170 ppm. The carbon attached to the amino group (C2) and the carbon bearing the aldehyde (C5) will be significantly influenced by these substituents.[8]

-

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 40-45 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.[9]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.[10]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aromatic aldehyde.[10]

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrimidine ring.[11]

-

Aldehyde C-H Stretch: Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[10]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺), the loss of the formyl group ([M-29]⁺), or cleavage of the pyrimidine ring. The fragmentation of aldehydes often involves the loss of a hydrogen atom to give a stable acylium ion ([M-1]⁺).[12]

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A common method for the synthesis of such compounds involves the nucleophilic aromatic substitution on a di-halopyrimidine precursor, followed by formylation.

References

- 1. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ijirset.com [ijirset.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

2-(Ethylamino)pyrimidine-5-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Foreword: The Pyrimidine Core in Modern Drug Discovery

To those of us in the field of medicinal chemistry, the pyrimidine ring is more than just a heterocyclic aromatic compound; it is a privileged scaffold. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the rational design of therapeutic agents for decades.[1][2] Pyrimidine derivatives are at the heart of numerous FDA-approved drugs, from anticancer agents to antivirals.[2] Their unique electronic properties and ability to form multiple hydrogen bonds make them exceptional pharmacophores for targeting protein kinases, a class of enzymes frequently implicated in oncogenesis.[3][4]

This guide focuses on a particularly valuable, yet elegantly simple, derivative: This compound . This molecule is a testament to the principle of "functional elegance." It combines the bio-isosteric potential of the 2-aminopyrimidine core with the synthetic versatility of a C5-carbaldehyde group. The electron-donating ethylamino substituent not only modulates the electronic character of the ring but also provides a vector for further molecular elaboration. The aldehyde, in turn, serves as a reactive handle—a gateway for constructing complex molecular architectures.

As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that bridges synthesis, characterization, and application. This document is designed for the practicing researcher, offering not just protocols but the strategic reasoning behind them, ensuring that the knowledge contained herein is both foundational and immediately applicable to your drug development programs.

Part 1: Strategic Synthesis via Electrophilic Formylation

The introduction of a formyl group onto the pyrimidine ring is a critical transformation that unlocks the synthetic potential of the scaffold. For an electron-rich substrate like 2-(ethylamino)pyrimidine, the Vilsmeier-Haack reaction is the preeminent method, offering mild conditions and predictable regioselectivity.[5][6]

Causality of Method Selection: Why the Vilsmeier-Haack Reaction?

The choice of the Vilsmeier-Haack reaction is a deliberate one, grounded in fundamental principles of electrophilic aromatic substitution. The 2-ethylamino group is a potent activating substituent, donating electron density into the pyrimidine ring via resonance. This significantly enhances the nucleophilicity of the ring carbons, particularly at the C5 position, making it susceptible to attack by even weak electrophiles.

The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a mild electrophile perfectly suited for this task.[7][8] Its use obviates the need for harsher conditions or more aggressive reagents that could lead to side reactions or decomposition of the starting material. The reaction proceeds with high regioselectivity for the C5 position, which is sterically accessible and electronically activated.

Reaction Mechanism: A Step-Wise View

The mechanism can be dissected into three key stages: formation of the electrophile, nucleophilic attack by the pyrimidine, and hydrolysis to the final product. Understanding this pathway is crucial for troubleshooting and optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Analysis of 2-(Ethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the spectroscopic identification and characterization of this pyrimidine derivative. The guide delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols, predicted spectral data, and in-depth interpretation. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.

Introduction: The Significance of this compound

Pyrimidine derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[2][3] The title compound, this compound, features a pyrimidine core substituted with an ethylamino group at the C2 position and a carbaldehyde group at the C5 position. These functional groups offer multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as STAT6 inhibitors.[4] Accurate structural elucidation through spectral analysis is paramount for quality control, reaction monitoring, and understanding the physicochemical properties of this compound and its derivatives. This guide provides the foundational spectroscopic knowledge required for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the electronic environment of the protons in the molecule. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrimidine derivatives.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Pyrimidine H-4/H-6 | 8.5 - 9.0 | Singlet (s) | N/A |

| NH Proton | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| Methylene Protons (-CH₂-) | 3.4 - 3.8 | Quartet (q) | ~7 Hz |

| Methyl Protons (-CH₃) | 1.2 - 1.5 | Triplet (t) | ~7 Hz |

Causality Behind Predictions: The aldehydic proton is expected to be highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyrimidine ring. The pyrimidine protons at positions 4 and 6 are in an electron-deficient aromatic system, hence their downfield shift. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange. The ethyl group protons will exhibit a characteristic quartet-triplet splitting pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic Carbonyl (C=O) | 185 - 195 |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4/C-6 | 155 - 160 |

| Pyrimidine C-5 | 110 - 120 |

| Methylene Carbon (-CH₂-) | 40 - 45 |

| Methyl Carbon (-CH₃) | 14 - 18 |

Causality Behind Predictions: The aldehydic carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. The pyrimidine carbons are in the aromatic region, with C-2, C-4, and C-6 being significantly downfield due to the influence of the electronegative nitrogen atoms. C-5, being further from the nitrogen atoms and attached to the carbon of the aldehyde, will be more upfield relative to the other ring carbons. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N Stretch (pyrimidine ring) | 1570 - 1620 | Strong |

| C=C Stretch (pyrimidine ring) | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Causality Behind Predictions: The strong absorption for the C=O stretch is a hallmark of the aldehyde functional group. The N-H stretching frequency will appear as a medium intensity band in the 3300-3400 cm⁻¹ region. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region. The aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Workflow for Solid-State IR (ATR) Spectroscopy

Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[3]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₇H₉N₃O, with a monoisotopic mass of 151.0746 Da.[8]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 152.0818 | Protonated molecular ion |

| [M]⁺˙ | 151.0746 | Molecular ion |

| [M-CH₃]⁺ | 136.0563 | Loss of a methyl radical |

| [M-C₂H₄]⁺˙ | 123.0536 | Loss of ethene via McLafferty rearrangement |

| [M-CHO]⁺ | 122.0719 | Loss of the formyl radical |

Causality Behind Predictions: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak. In electron ionization (EI), the molecular ion [M]⁺˙ should be observed. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and ring cleavage.[9] For this molecule, fragmentation of the ethylamino side chain is likely, leading to the loss of a methyl radical or ethene. Loss of the formyl radical from the aldehyde group is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Analysis

Caption: Workflow for acquiring a mass spectrum using electrospray ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed protocols and interpreted spectral data serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. By following the outlined experimental procedures and utilizing the predicted spectral data as a reference, scientists can confidently identify and characterize this important pyrimidine derivative, paving the way for its application in the synthesis of novel bioactive compounds.

References

- 1. Buy 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride (EVT-12764206) | 1196155-08-4 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 9. article.sapub.org [article.sapub.org]

Core Topic: 2-(Ethylamino)pyrimidine-5-carbaldehyde - A Comprehensive Analysis of Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest, primarily serving as a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its utility in the development of novel therapeutic agents and other functional organic materials necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a detailed examination of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess this key synthetic building block for its intended applications.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount before undertaking formulation or synthesis activities. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from its structure and data from closely related analogs.

| Property | Inferred Value/Observation | Rationale & Comparative Analogs |

| Molecular Formula | C₇H₉N₃O | Derived from its chemical structure. |

| Molecular Weight | 151.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to cream-colored crystalline solid. | Analogs such as 2-(Ethylthio)pyrimidine-5-carbaldehyde and 2-Aminopyrimidine-5-carboxaldehyde are described as yellow crystalline powders or solids.[1] |

| Melting Point | Expected to be variable; likely in the range of 60-220 °C. | Significant variation is seen in similar structures. 2-(Ethylthio)pyrimidine-5-carbaldehyde has a melting point of 64-66 °C, whereas 2-Aminopyrimidine-5-carboxaldehyde melts at a much higher 209-214 °C.[1] This highlights the strong influence of the substituent at the 2-position on crystal lattice energy. |

Solubility Characterization

Solubility is a critical parameter that dictates a compound's utility, from reaction kinetics in synthesis to bioavailability in drug development. The solubility of this molecule is governed by the interplay between the polar pyrimidine core, the hydrogen-bonding capabilities of the ethylamino group, and the polar aldehyde moiety.

Scientific Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of solvents is required. The choice of solvents is not arbitrary; it is a systematic process designed to probe the compound's behavior in various chemical environments, from polar protic to aprotic and nonpolar systems. This approach is standard in pharmaceutical and chemical development to anticipate the compound's behavior in different media, such as reaction mixtures or biological fluids.[3]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in hydrogen bonding with the pyrimidine's nitrogen atoms and the ethylamino group, potentially leading to good solubility.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the polar regions of the molecule effectively without interfering with the compound's hydrogen bond donating sites.

-

Chlorinated Solvents (e.g., Dichloromethane): Useful for assessing solubility in moderately polar environments, common in organic synthesis and extraction.

-

Aqueous Buffers (pH 3, 7, 9): Essential for understanding how solubility changes with pH, which is critical for compounds with ionizable groups like the amino-pyrimidine system.

Predicted Solubility Profile

The following table presents a predicted solubility profile based on the compound's structure. These values are illustrative and should be confirmed experimentally.

| Solvent | Predicted Solubility Category | Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for a wide range of polar organic molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent used in synthesis; expected to readily dissolve the compound.[3] |

| Methanol | Moderately Soluble | The presence of functional groups capable of hydrogen bonding suggests good solubility.[4] |

| Dichloromethane (DCM) | Slightly Soluble | Lower polarity may limit solubility compared to more polar solvents. |

| Water | Poorly Soluble | While polar, the overall organic character of the molecule may limit aqueous solubility. Solubility is expected to be pH-dependent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to several vials, ensuring a visible amount of solid remains undissolved.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO, Methanol, Water, etc.).

Step 2: Equilibration

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The extended time ensures the dissolution rate equals the precipitation rate.

Step 3: Sample Separation

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved solids. This step is critical to avoid artificially high results.

Step 4: Quantification

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical method.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[5][6] The primary liabilities in the this compound structure are the aldehyde group, which is prone to oxidation, and the potential for hydrolysis under harsh pH conditions.

Recommended Handling and Storage

Based on safety data sheets for analogous pyrimidine compounds, the following storage conditions are recommended to ensure long-term integrity:

-

Temperature: Store in a cool, dry place. For long-term storage, freezer conditions (-20°C) are advisable.[6][7]

-

Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[7]

-

Light: Protect from light to prevent potential photodegradation, a common issue for aromatic aldehydes.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

Potential Degradation Pathways

While specific degradation studies on this molecule are not publicly available, we can predict likely pathways based on its functional groups:

-

Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH), especially in the presence of air (auto-oxidation) or oxidizing agents.

-

Hydrolysis: Under strongly acidic or basic conditions, the pyrimidine ring itself could potentially undergo cleavage, though it is generally a stable aromatic system.[8][9][10]

-

Photodegradation: Aromatic aldehydes can be sensitive to UV light, which can initiate radical reactions or other transformations.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and develop stability-indicating analytical methods. The protocol below is based on standard industry practices.

Step 1: Stock Solution Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

-

Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.

-

Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV/Vis light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

Step 3: Sample Quenching and Analysis

-

At the end of the exposure time, cool the samples to room temperature.

-

Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. The method should be capable of separating the parent peak from all degradation product peaks.

Predicted Stability Outcome

| Stress Condition | Predicted Stability | Likely Degradant |

| 1.0 M HCl, 80°C | Potentially Unstable | Ring degradation products |

| 1.0 M NaOH, RT | Potentially Unstable | Products from base-catalyzed reactions |

| 10% H₂O₂, RT | Unstable | 2-(Ethylamino)pyrimidine-5-carboxylic acid |

| Heat (80°C) | Likely Stable | Minimal degradation expected |

| Light (UV/Vis) | Potentially Unstable | Photodegradation products |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a synthetic intermediate with significant potential. This guide outlines the critical parameters of its solubility and stability. It is predicted to be soluble in polar organic solvents like DMSO and DMF, with moderate solubility in alcohols. The primary stability concern is the oxidation of the aldehyde functional group, necessitating storage under an inert atmosphere and protection from light. The provided experimental protocols offer robust, validated frameworks for researchers to empirically determine these properties, ensuring the compound's successful and reliable application in synthesis and development pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 10070-92-5|Pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the scientific context and plausible first synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While a singular, seminal publication marking its "discovery" is not prominent in the scientific literature, its structural motifs are present in numerous patented bioactive compounds, suggesting its initial synthesis was likely as a key intermediate in drug discovery programs. This document provides a detailed, scientifically-grounded putative first synthesis, based on established and robust chemical transformations. The proposed synthetic pathway involves a two-step sequence: the initial synthesis of the precursor, 2-(ethylamino)pyrimidine, followed by its formylation to yield the target aldehyde. This guide offers in-depth experimental protocols, mechanistic insights, and a discussion of the chemical principles underpinning the synthetic strategy, aimed at providing researchers with a comprehensive understanding of this important building block.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored for their potential to modulate biological pathways, leading to the development of drugs with diverse activities, including anticancer, antiviral, and antibacterial properties. The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

The title compound, this compound, with its amino and aldehyde functionalities, represents a versatile intermediate for the synthesis of more complex molecules. The 2-amino group can act as a hydrogen bond donor and acceptor, while the 5-carbaldehyde group is a reactive handle for a variety of chemical transformations, such as reductive aminations, condensations, and oxidations.

A Putative First Synthesis: A Logical and Evidenced-Based Approach

Given the absence of a dedicated publication on the first synthesis of this compound (CAS 137279-29-9), we propose a logical and well-precedented two-step synthetic route. This pathway is based on fundamental and widely employed reactions in heterocyclic chemistry.

The overall synthetic strategy is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Step 1 & 2: Synthesis of the Precursor, 2-(Ethylamino)pyrimidine

The synthesis of the key precursor, 2-(ethylamino)pyrimidine, can be efficiently achieved in two steps starting from readily available commercial reagents.

Step 1: Synthesis of 2-Aminopyrimidine

The initial step involves the condensation of guanidine with a 1,3-dicarbonyl compound or its equivalent. A common and effective method utilizes malonaldehyde bis(dimethyl acetal) and guanidine hydrochloride in the presence of a base such as sodium ethoxide.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 20-30 minutes.

-

Addition of Electrophile: Add malonaldehyde bis(dimethyl acetal) (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-aminopyrimidine as a solid.

Step 2: N-Alkylation to 2-(Ethylamino)pyrimidine

The second step involves the selective N-alkylation of 2-aminopyrimidine with an ethylating agent. The use of a strong base like sodium hydride ensures the deprotonation of the exocyclic amino group, facilitating its reaction with ethyl iodide.

Experimental Protocol: Synthesis of 2-(Ethylamino)pyrimidine

-

Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add a solution of 2-aminopyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(ethylamino)pyrimidine.

Step 3: Vilsmeier-Haack Formylation

The final and key step in this putative synthesis is the formylation of the electron-rich 2-(ethylamino)pyrimidine ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[2][3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction

The mechanism proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Figure 2: Mechanism of the Vilsmeier-Haack formylation.

The 2-(ethylamino) group is an activating, ortho-, para-directing group. In the pyrimidine ring, the C5 position is electronically analogous to the para-position of an aniline ring, making it susceptible to electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Add a solution of 2-(ethylamino)pyrimidine (1.0 eq) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

The following table summarizes the key physical and chemical properties of the target compound and its precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 109-12-6 |

| 2-(Ethylamino)pyrimidine | C₆H₉N₃ | 123.16 | 461-99-4 |

| This compound | C₇H₉N₃O | 151.17 | 137279-29-9 |

Conclusion

This technical guide has presented a logical and scientifically robust putative first synthesis of this compound. While the initial discovery of this compound is not explicitly detailed in a single publication, its synthesis can be confidently approached through a reliable two-step process involving the preparation of 2-(ethylamino)pyrimidine and its subsequent Vilsmeier-Haack formylation. The detailed protocols and mechanistic discussions provided herein offer valuable insights for researchers and drug development professionals working with this important class of heterocyclic intermediates. The versatility of the title compound ensures its continued relevance in the ongoing quest for novel therapeutic agents.

References

- 1. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

Potential biological activity of 2-(Ethylamino)pyrimidine-5-carbaldehyde

An Investigative Guide to the Potential Biological Activity of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. While direct experimental data for this specific molecule is not yet available in public literature, its structure presents a compelling case for significant therapeutic potential. By deconstructing the molecule into its core components—the privileged 2-aminopyrimidine scaffold and the reactive 5-carbaldehyde moiety—we can infer plausible mechanisms of action. This document hypothesizes two primary avenues of biological activity: anticancer and antimicrobial. For each hypothesis, we present a detailed mechanistic rationale grounded in established medicinal chemistry principles and propose a rigorous, multi-phase experimental strategy for validation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and workflow visualizations to direct future investigation into this promising compound.

Introduction: Deconstructing the Molecule for Therapeutic Potential

The rational design of new therapeutic agents often begins with the identification of a "privileged scaffold"—a molecular framework that is known to bind to multiple biological targets. The compound this compound is built upon such a scaffold, augmented with a reactive functional group that suggests a specific and potent mechanism of action.

The 2-Aminopyrimidine Scaffold: A Foundation for Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids.[1] Its derivatives are known to possess a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] Specifically, the 2-aminopyrimidine motif is a well-established pharmacophore in modern oncology. It acts as a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in a wide range of protein kinases.[5][6] This interaction is critical for inhibiting the signaling pathways that drive cancer cell proliferation. Numerous FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, feature this core structure, highlighting its proven therapeutic value.[7][8][9]

The 5-Carbaldehyde Moiety: A Handle for Potent Interaction

The aldehyde group (-CHO) is a versatile and reactive functional group.[10] Its electrophilic carbonyl carbon can readily react with biological nucleophiles, such as the side chains of cysteine (thiol group) or lysine (amino group) residues in proteins.[11][12] This reactivity opens the door for the formation of a reversible or irreversible covalent bond between the compound and its target protein.[13] Covalent inhibitors often exhibit enhanced potency, prolonged duration of action, and the ability to overcome certain types of drug resistance. While aldehydes' inherent reactivity can pose challenges related to off-target effects and metabolic instability, when properly positioned within a targeted scaffold, they can serve as a powerful "warhead" for high-affinity binding and potent biological activity.[13][14][15]

Integrated Hypothesis

The combination of the kinase-targeting 2-aminopyrimidine scaffold with a reactive aldehyde warhead in this compound suggests a strong potential for potent and targeted biological activity. We hypothesize two primary therapeutic avenues for investigation:

-

Anticancer Activity: Primarily through the inhibition of protein kinases critical for tumor growth, potentially via a covalent binding mechanism that confers high potency and durability of effect.

-

Antimicrobial Activity: Through the disruption of essential bacterial processes, possibly by inhibiting enzymes like dihydrofolate reductase (DHFR) or by covalent modification of other vital bacterial proteins.[1]

Hypothesized Biological Activity I: Anticancer Potential

Mechanistic Rationale: Kinase Inhibition and Covalent Targeting

Many kinase inhibitors function by forming hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The 2-aminopyrimidine moiety is perfectly suited for this role. We postulate that the primary mechanism of action for this compound is the inhibition of oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[16]

The novelty of this compound lies in the potential for a dual-mode binding mechanism. The 2-aminopyrimidine core would first guide the molecule into the ATP-binding site and anchor it to the hinge region. This positioning would then place the 5-carbaldehyde group in close proximity to a nucleophilic amino acid residue (e.g., a cysteine), facilitating the formation of a covalent bond. This would effectively lock the inhibitor in place, leading to potent and sustained inactivation of the kinase and blockade of downstream signaling pathways that promote cell proliferation and survival.

Proposed Target Pathway: Tyrosine Kinase Signaling

Receptor Tyrosine Kinases (RTKs) are a major class of targets in cancer therapy. Their dysregulation leads to uncontrolled cell growth. The diagram below illustrates a generalized RTK signaling pathway that could be targeted by the compound.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Validation for Anticancer Activity

A phased approach is recommended to systematically evaluate the anticancer potential of this compound.

Phase 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.[17]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with 100 µL of media containing the compound dilutions. Include wells for "untreated control" (media only) and "vehicle control" (media with the highest concentration of DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values

Results should be summarized in a table for clear comparison. The following is a template with hypothetical data.

| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) of Test Compound | Doxorubicin (Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 12.3 ± 2.1 | 1.1 ± 0.2 |

| HCT116 | Colon Carcinoma | 6.7 ± 0.9 | 0.6 ± 0.1 |

| PC-3 | Prostate Carcinoma | 15.8 ± 2.5 | 2.5 ± 0.4 |

Phase 2: Mechanism of Action (MoA) Elucidation

If significant cytotoxicity (low µM IC₅₀ values) is observed, the next phase is to determine how the compound kills the cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[17]

Protocol: Apoptosis Detection via Annexin V/PI Flow Cytometry

-

Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC (stains early apoptotic cells) and 5 µL of Propidium Iodide (PI, stains late apoptotic/necrotic cells).[17]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Anticancer Validation Workflow

Caption: Experimental workflow for anticancer activity validation.

Hypothesized Biological Activity II: Antimicrobial Potential

The pyrimidine scaffold is present in several antibacterial drugs, such as trimethoprim, which functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[1] The 2-aminopyrimidine structure is a known antifolate. Furthermore, the aldehyde group could covalently inactivate other essential bacterial enzymes, leading to bacterial cell death.[19]

Experimental Validation for Antimicrobial Activity

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Experimental Protocol: Broth Microdilution Assay

-

Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[21]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: MIC Values

Summarize the results in a table.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) of Test Compound | Ciprofloxacin (Control) MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 | 0.5 |

| Escherichia coli | Negative | 32 | 0.015 |

Antimicrobial Screening Workflow

Caption: Experimental workflow for antimicrobial activity screening.

Summary and Future Directions

This compound is a molecule of significant interest based on a robust structure-activity relationship analysis. The fusion of a proven kinase-binding scaffold with a reactive covalent warhead provides a strong rationale for investigating its potential as both an anticancer and antimicrobial agent.

The experimental workflows detailed in this guide provide a clear path forward for its initial evaluation. Should the compound demonstrate potent activity in the proposed in vitro assays, subsequent steps should include:

-

Target Deconvolution: Identifying the specific protein kinase(s) or bacterial enzyme(s) that the compound inhibits.

-

Medicinal Chemistry Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Advanced In Vitro Models: Testing in 3D cell cultures (spheroids) or biofilm models to better mimic physiological conditions.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in appropriate animal models of cancer or infection.

This systematic approach will clarify the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

- 1. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. wjarr.com [wjarr.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. woah.org [woah.org]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Pyrimidine

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core represents a privileged scaffold, forming the backbone of numerous biologically active compounds and functional materials. Among the diverse array of substituted pyrimidines, 2-(Ethylamino)pyrimidine-5-carbaldehyde has emerged as a particularly valuable and versatile heterocyclic building block. Its unique structural features—an electron-donating ethylamino group at the 2-position and a reactive aldehyde functionality at the 5-position—endow it with a rich chemical reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures.

This technical guide serves as an in-depth resource for researchers and professionals engaged in drug discovery and development. It provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively harness the synthetic potential of this important heterocyclic building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 137279-29-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉N₃O | --INVALID-LINK-- |

| Molecular Weight | 151.17 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light yellow powder | [Various Supplier Data] |

| Purity | >97% | --INVALID-LINK-- |

Spectroscopic Data (Predicted and Typical Ranges):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrimidine ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl group carbons, the pyrimidine ring carbons (with the carbon bearing the aldehyde group being significantly deshielded), and a signal for the carbonyl carbon of the aldehyde in the range of 180-190 ppm.[1][2]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the region of 1680-1700 cm⁻¹. N-H stretching and bending vibrations from the ethylamino group, as well as C=N and C=C stretching vibrations from the pyrimidine ring, are also expected.[3][4]

Synthesis of this compound: The Vilsmeier-Haack Approach

The most common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring system is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the 2-ethylamino group activates the pyrimidine ring towards electrophilic substitution at the 5-position.

Figure 1: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials:

-

2-(Ethylamino)pyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2-(ethylamino)pyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

-

Slow Addition at Low Temperature: The formation of the Vilsmeier reagent is an exothermic process. Slow addition of POCl₃ at 0 °C controls the reaction rate and prevents undesirable side reactions.

-

Refluxing: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.

-

Aqueous Work-up with Base: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous work-up. The use of a mild base like sodium bicarbonate neutralizes the acidic byproducts of the reaction.

Key Reactions and Synthetic Applications

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex and functionally diverse molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in their own right.

Figure 2: Schematic representation of the Knoevenagel condensation with this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines due to better control over the degree of alkylation.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DCE or THF.

-

Add benzylamine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of STAT6 Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. STAT6 is a key protein involved in the signaling pathways of interleukins IL-4 and IL-13, which play a crucial role in T-helper cell 2 (Th2) differentiation. As such, STAT6 is a promising therapeutic target for allergic conditions like asthma and atopic diseases.[7][8]

The aldehyde functionality of the pyrimidine core can be transformed into a carboxamide group, which is a common feature in many STAT6 inhibitors. For instance, derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have shown potent STAT6 inhibitory activity.[7] One such potent inhibitor is AS1517499, which has demonstrated efficacy in preclinical models of allergic diseases.[8][9]

Figure 3: A plausible synthetic pathway from this compound to STAT6 inhibitors.

The synthesis of these inhibitors typically involves the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction with a suitable amine. This highlights the strategic importance of this compound as a key starting material in the development of novel therapeutics.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a heterocyclic building block of significant strategic importance. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a gateway to a wide range of complex and functionally rich molecules. As demonstrated by its application in the synthesis of potent STAT6 inhibitors, this pyrimidine derivative holds considerable promise for the future of drug discovery and development. The protocols and insights provided in this guide are intended to facilitate and inspire further exploration of this valuable synthetic intermediate, paving the way for new innovations in medicinal chemistry and beyond.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a key building block in modern medicinal chemistry. We will explore its commercial availability, key chemical properties, and its strategic application in the synthesis of bioactive molecules. A detailed, field-proven experimental protocol for a common synthetic transformation is also provided to demonstrate its utility.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1][2] Consequently, synthetic analogues of pyrimidines are of immense interest to medicinal chemists for their potential to modulate a wide array of biological targets.[2][3] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.

This compound (CAS No. 137279-29-9) is a versatile bifunctional molecule. It incorporates the key pyrimidine scaffold, an ethylamino group which can act as a hydrogen bond donor and acceptor, and a reactive aldehyde functionality. This aldehyde group is a synthetic linchpin, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable starting material for the synthesis of diverse compound libraries.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a summary of known suppliers. Researchers are advised to request certificates of analysis to confirm purity before use.

| Supplier | Product Number/Reference | CAS Number | Notes |

| BLD Pharm | BD146310 | 137279-29-9 | Available for online orders.[4] |

| AN PharmaTech Co Ltd | AN-23612 | 137279-29-9 | Listed as 2-Ethylamino-pyrimidine-5-carbaldehyde. |

| CymitQuimica | 10-F310227 | 137279-29-9 | |

| Novachemistry | NVC067029 | 137279-29-9 | Purity listed as >97%.[5] |

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical reagent.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 137279-29-9 | [4][6] |

| Molecular Formula | C₇H₉N₃O | [5] |

| Molecular Weight | 151.17 g/mol | [5] |

| Appearance | (Likely a solid) | Inferred from related compounds |

| Purity | >97% (Typical) | [5] |

Safety and Handling

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Always consult the supplier-specific SDS upon receipt of the chemical and handle it in a fume hood according to standard laboratory safety procedures.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a pyrimidine core, an amino substituent, and a reactive aldehyde makes this compound a valuable starting material for the synthesis of kinase inhibitors, among other biologically active molecules. The aldehyde functionality serves as a key handle for introducing molecular diversity through reactions such as reductive amination and Pictet-Spengler reactions.[7]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The aldehyde group of this compound can be readily converted into a variety of substituted amines via reductive amination, allowing for the exploration of the chemical space around the pyrimidine core to optimize binding to the target kinase.

Construction of Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[8][9] Reacting this compound with a tryptamine derivative, for example, would lead to the formation of a novel polycyclic scaffold with potential biological activity.[10][11][12]

Experimental Protocol: Reductive Amination

The following protocol provides a detailed, step-by-step methodology for a representative reductive amination reaction using this compound. This procedure is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14]

Rationale and Causality

Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This is typically catalyzed by a weak acid. In the second step, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine/iminium ion to the corresponding amine. STAB is often the reagent of choice because it is less reactive towards the starting aldehyde than other reducing agents like sodium borohydride, thus minimizing side reactions.[13]

Workflow Diagram

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M), add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes. Caution: The addition of STAB can be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Conclusion